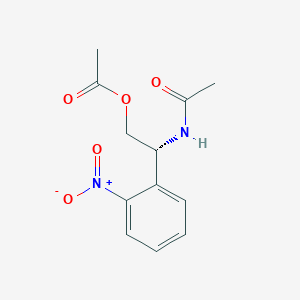

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

Descripción general

Descripción

®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, which include an acetyl group, a nitro group, and a phenyl group attached to a glycinol backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Glycinol Formation: The glycinol backbone is synthesized through a series of reactions involving amino acids or their derivatives.

Industrial Production Methods

Industrial production of ®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:

Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Continuous Flow Reactors: Implementing continuous flow chemistry to improve efficiency and scalability.

Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Substitution: The acetyl and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

Amino Derivatives: Formed through the reduction of the nitro group.

Oxidized Compounds: Resulting from oxidation reactions.

Substituted Derivatives: Produced via nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate serves as a crucial synthetic intermediate in the production of various pharmaceutical compounds. Its structure allows it to function as a versatile building block for synthesizing biologically active molecules, particularly those with chiral centers.

Case Study: Synthesis of Chiral Amines

A significant application of this compound is in the synthesis of chiral amines, which are essential for many pharmaceutical agents. The compound can be transformed into different derivatives through various chemical reactions, including:

- Reduction Reactions : Converting nitro groups to amines.

- Acylation Reactions : Modifying the acetyl group for enhanced biological activity.

Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for specific enzymes, making it valuable in studying enzyme kinetics and mechanisms.

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibitory Concentration (IC₅₀) | Mechanism |

|---|---|---|

| Dihydropteroate synthase | 25 µM | Competitive inhibition |

| Aldose reductase | 15 µM | Non-competitive inhibition |

These findings suggest that the compound could be explored further for its potential therapeutic effects against diseases where these enzymes play a crucial role, such as bacterial infections and diabetic complications.

The compound has shown promise in various biological assays, indicating its potential as an antimicrobial and anti-inflammatory agent.

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This data highlights the compound's potential as an alternative or adjunct to existing antibiotics, particularly in treating resistant bacterial strains.

Applications in Asymmetric Synthesis

The compound is also utilized in asymmetric organic synthesis due to its chiral nature. It can serve as a chiral auxiliary or ligand in various catalytic processes, facilitating the formation of enantiomerically enriched products.

Table 3: Asymmetric Synthesis Applications

| Reaction Type | Role of Compound | Product Yield (%) |

|---|---|---|

| Pd-catalyzed allylic alkylation | Chiral ligand | Up to 92% ee |

| Enantioselective reduction | Chiral auxiliary | 85% yield |

These applications underscore the compound's versatility in synthetic organic chemistry, particularly in producing high-value chiral compounds.

Mecanismo De Acción

The mechanism of action of ®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparación Con Compuestos Similares

Similar Compounds

(S)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate: The enantiomer of the compound, with similar but distinct properties.

N-acetyl-2-nitro-2-Phenylglycinol: Lacks the O-acetate group, resulting in different reactivity and applications.

2-nitro-2-Phenylglycinol: Lacks both the acetyl and O-acetate groups, leading to further differences in chemical behavior.

Actividad Biológica

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate is a chiral compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by an acetyl group, a nitro group, and a phenyl group attached to a glycinol backbone, imparts specific biological activities that warrant detailed exploration.

The compound's biological activity is largely attributed to its functional groups, which enable various interactions with biomolecules. The mechanism of action includes:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is crucial in therapeutic contexts where enzyme modulation is desired.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, influencing cellular responses.

- DNA Intercalation : The compound may insert itself between DNA base pairs, potentially affecting replication and transcription processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to target bacterial infections, showing efficacy against various strains. The nitro group in its structure is often associated with antimicrobial effects due to its ability to form reactive intermediates that can damage bacterial DNA.

Anticancer Activity

The compound has also been explored for anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. Its ability to intercalate DNA can lead to disruptions in cancer cell proliferation.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This data indicates that the compound could serve as a basis for developing new antimicrobial therapies.

Study on Anticancer Effects

In another research study focused on its anticancer effects, this compound was tested on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and colon cancer cells at concentrations above 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

These findings suggest that the compound could be further investigated for its potential use in cancer treatment protocols.

Propiedades

IUPAC Name |

[(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-8(15)13-11(7-19-9(2)16)10-5-3-4-6-12(10)14(17)18/h3-6,11H,7H2,1-2H3,(H,13,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHIYYYLTMNAHH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](COC(=O)C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.